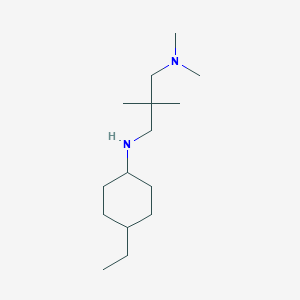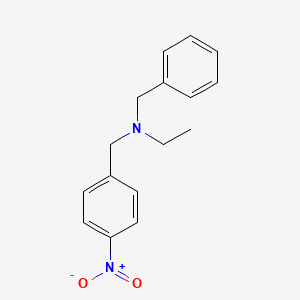
3,4,5-trimethoxy-N'-phenylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N'-phenylbenzohydrazide, also known as TPNPB, is a synthetic compound that has gained attention in scientific research due to its potential as a selective agonist for the retinoic acid receptor-related orphan receptor alpha (RORα). RORα is a nuclear receptor that plays a key role in regulating the immune system, circadian rhythm, and metabolism. TPNPB has been shown to have potential applications in the treatment of autoimmune diseases, cancer, and metabolic disorders.
Wirkmechanismus
3,4,5-trimethoxy-N'-phenylbenzohydrazide binds to the ligand-binding domain of RORα, causing a conformational change that allows it to recruit co-activators and activate gene transcription. This leads to the upregulation of genes involved in immune function, circadian rhythm, and metabolism.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N'-phenylbenzohydrazide has been shown to have various biochemical and physiological effects, including the upregulation of genes involved in immune function, circadian rhythm, and metabolism. It has also been shown to improve insulin sensitivity and glucose tolerance in obese mice and inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4,5-trimethoxy-N'-phenylbenzohydrazide in lab experiments is its high selectivity for RORα, which allows for more precise targeting of the receptor. However, one limitation is that 3,4,5-trimethoxy-N'-phenylbenzohydrazide has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research involving 3,4,5-trimethoxy-N'-phenylbenzohydrazide. One area of interest is the development of more potent and selective RORα agonists based on the structure of 3,4,5-trimethoxy-N'-phenylbenzohydrazide. Another area of interest is the investigation of 3,4,5-trimethoxy-N'-phenylbenzohydrazide's potential as a treatment for autoimmune diseases, given its ability to modulate immune function. Additionally, further studies are needed to determine the long-term safety and efficacy of 3,4,5-trimethoxy-N'-phenylbenzohydrazide as a therapeutic agent.
Synthesemethoden
The synthesis of 3,4,5-trimethoxy-N'-phenylbenzohydrazide involves several steps, starting with the reaction of 3,4,5-trimethoxybenzohydrazide with phenyl isocyanate to form the intermediate N'-phenyl-3,4,5-trimethoxybenzohydrazide. This intermediate is then reacted with acetic anhydride and triethylamine to form the final product, 3,4,5-trimethoxy-N'-phenylbenzohydrazide.
Wissenschaftliche Forschungsanwendungen
3,4,5-trimethoxy-N'-phenylbenzohydrazide has been the subject of numerous scientific studies due to its potential as a selective RORα agonist. In one study, 3,4,5-trimethoxy-N'-phenylbenzohydrazide was shown to improve insulin sensitivity and glucose tolerance in obese mice, suggesting its potential as a treatment for metabolic disorders such as type 2 diabetes. In another study, 3,4,5-trimethoxy-N'-phenylbenzohydrazide was shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapy.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N'-phenylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-9-11(10-14(21-2)15(13)22-3)16(19)18-17-12-7-5-4-6-8-12/h4-10,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJACVXKNUXYNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)
![N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5869214.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5869217.png)

![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)

![3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5869235.png)
![3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869243.png)
![3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5869271.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5869275.png)